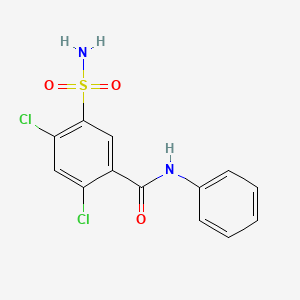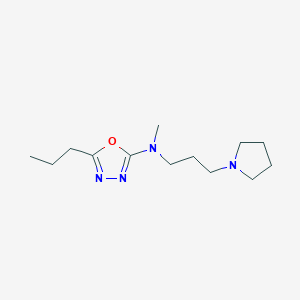![molecular formula C16H24N6O2 B5633454 N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound "N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine" is part of a class of compounds that have garnered attention in scientific research due to their complex structure and potential for diverse chemical reactions and properties. Such compounds, including pyrrolidin-2-ones and their derivatives, are noted for their presence in the nuclei of many natural products and biologically active molecules, making them significant in the synthesis of new medicinal molecules (Rubtsova et al., 2020).
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex reactions, such as the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane when heated in dioxane (Rubtsova et al., 2020). This process exemplifies the intricate steps required to introduce various substituents into the nucleus of pyrrolidin-2-ones, which is crucial for creating compounds with enhanced biological activities.
Molecular Structure Analysis
The structure of synthesized compounds is often confirmed using techniques such as 1H NMR spectroscopy and IR spectrometry, which reveal the presence of specific groups indicative of the compound's structure. For example, IR spectra may contain bands corresponding to the stretching vibrations of alcoholic hydroxyl groups, enol hydroxyl, amide, and ketone groups, which are significant in understanding the compound's molecular framework (Rubtsova et al., 2020).
Chemical Reactions and Properties
Compounds like "this compound" can undergo various chemical reactions, including conjugated hydrogenolysis, which leads to the synthesis of homologs of pyrrolidine. This process involves hydrogenation over a skeletal nickel-aluminum catalyst, transforming 1-furyl-2-alkyl-3-aminopropanes into pyrrolidine homologs through a specific reaction mechanism (Bel'skii et al., 1963).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can provide insight into their potential applications and stability. These properties are often determined using various analytical techniques and contribute to the compound's overall characterization.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form derivatives, are crucial for understanding the compound's potential in pharmaceutical and chemical industries. The ability to undergo specific reactions, such as the formation of N-acetylglucosamine conjugates in biological systems, is of particular interest in the study of drug metabolism and the development of therapeutic agents (Johnson et al., 2008).
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)pyrrolidin-1-yl]-2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-12(2)20(3)10-15-17-18-19-22(15)11-16(23)21-8-4-6-13(21)14-7-5-9-24-14/h5,7,9,12-13H,4,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQMCTXXWRXSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=NN=NN1CC(=O)N2CCCC2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,2,4-oxadiazol-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5633378.png)
![1-(3-{1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5633382.png)
![1-acetyl-4-{[2-(propylamino)-5-pyrimidinyl]methyl}-1,4-diazepan-6-ol](/img/structure/B5633398.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B5633402.png)

![2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide](/img/structure/B5633431.png)
![2-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5633437.png)
![1-(3-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5633445.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)
![8-(3-ethoxypropanoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633463.png)


![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)